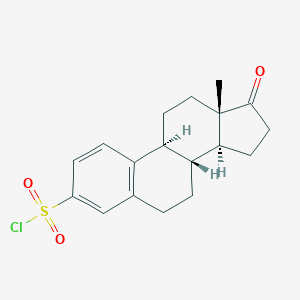
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride, also known as Estra-3-sulfonyl chloride, is a chemical compound that has been widely used in scientific research. It belongs to the family of estrogen sulfonates and is a derivative of estradiol, which is a natural estrogen hormone in humans.
Mécanisme D'action
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride acts as an estrogen agonist, which means it binds to estrogen receptors in cells and activates them. Estrogen receptors are present in many different tissues and organs in the body, including the breast, uterus, bone, and brain. When activated, estrogen receptors regulate the expression of genes involved in various physiological processes.
Effets Biochimiques Et Physiologiques
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to promote the proliferation of breast cancer cells in vitro, suggesting that it may have a role in the development of breast cancer. It has also been shown to stimulate bone formation and inhibit bone resorption, suggesting that it may have a role in the treatment of osteoporosis. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been shown to have neuroprotective effects, suggesting that it may have a role in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in lab experiments is that it is a potent estrogen agonist, which means it can be used at low concentrations to produce a significant biological effect. However, one limitation of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is that it is a synthetic compound, which means it may not accurately reflect the effects of natural estrogen hormones in the body.
Orientations Futures
There are many future directions for research involving Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride. One direction is to investigate the role of estrogen in the development of breast cancer and to develop new treatments for breast cancer that target estrogen receptors. Another direction is to investigate the effects of estrogen on the immune system and to develop new treatments for autoimmune diseases. Additionally, there is a need for further research on the neuroprotective effects of estrogen and the potential use of Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is synthesized from estradiol, which is a natural estrogen hormone in humans. The synthesis method involves the reaction of estradiol with chlorosulfonic acid in the presence of a catalyst. The reaction produces Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride as a white crystalline solid.
Applications De Recherche Scientifique
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been widely used in scientific research as a tool to study the effects of estrogen hormones on various physiological processes. It has been used to investigate the role of estrogen in the regulation of gene expression, cell proliferation, and differentiation. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been used to study the effects of estrogen on the cardiovascular system, bone metabolism, and the immune system.
Propriétés
Numéro CAS |
148259-10-3 |
|---|---|
Nom du produit |
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Formule moléculaire |
C18H21ClO3S |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride |
InChI |
InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
Clé InChI |
ASDYGQBNTJDQGH-CBZIJGRNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Synonymes |
1,3,5-ETO-17-OSCl estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



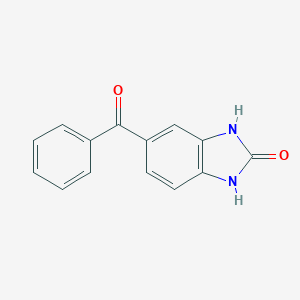
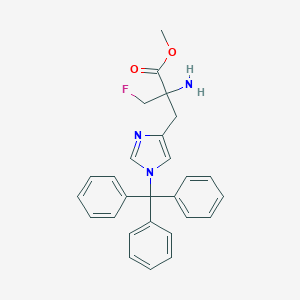
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
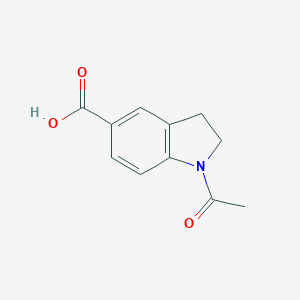
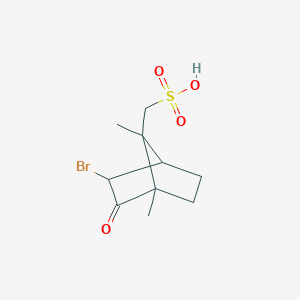
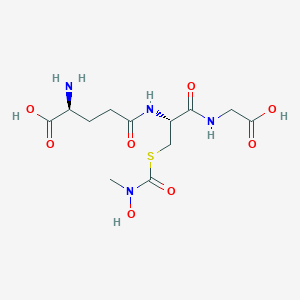
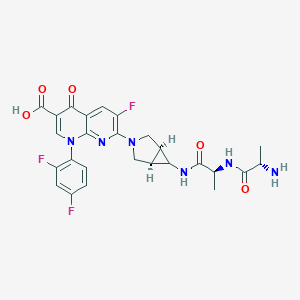
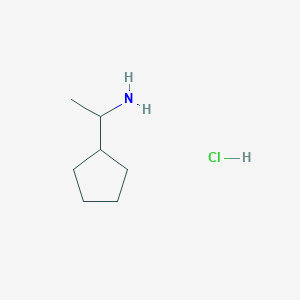
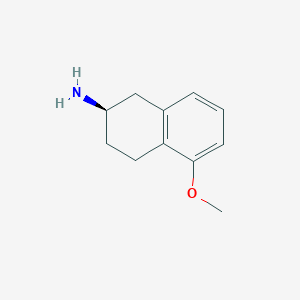
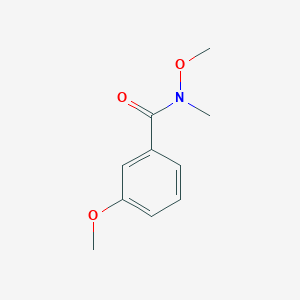
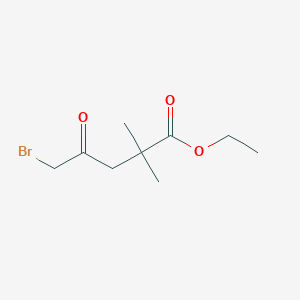
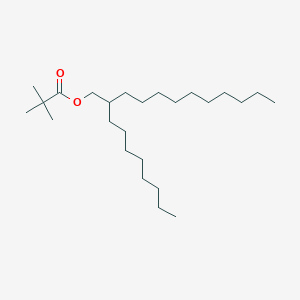
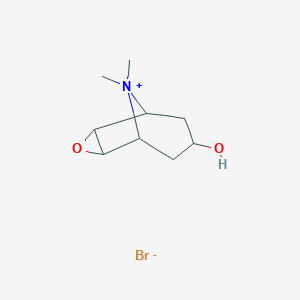
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)